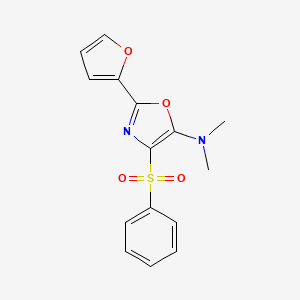

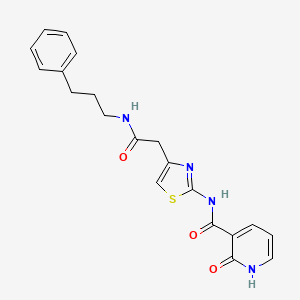

2-(furan-2-yl)-N,N-dimethyl-4-(phenylsulfonyl)oxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(furan-2-yl)-N,N-dimethyl-4-(phenylsulfonyl)oxazol-5-amine is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the oxazole family, which is known for its diverse biological activities. In

Scientific Research Applications

Arylmethylidenefuranones and C- and N-Nucleophiles Reactions

A comprehensive review by Kamneva, Anis’kova, and Egorova (2018) discusses the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents, leading to a wide array of compounds like amides, pyrrolones, and benzofurans. These reactions depend on the nucleophilic agent's strength and the reaction conditions, highlighting the versatile chemistry and potential application of furan derivatives in synthesizing complex organic compounds with potential pharmaceutical applications (Kamneva, Anis’kova, & Egorova, 2018).

Biomass Conversion to Furan Derivatives

Chernyshev, Kravchenko, and Ananikov (2017) review the conversion of plant biomass into valuable furan derivatives, such as 5-Hydroxymethylfurfural (HMF), highlighting the potential of furan derivatives in replacing non-renewable hydrocarbon sources. This research underscores the significance of furan derivatives in sustainable chemistry and their role in producing polymers, fuels, and other industrial chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).

Bioactive Furanyl-Substituted Nucleobases and Nucleosides

Ostrowski (2022) explores the importance of furan and thiophene rings in medicinal chemistry, particularly in the structure of purine and pyrimidine nucleobases and nucleosides. This review illustrates the potential of furanyl-substituted compounds in developing new antiviral, antitumor, and antimicrobial agents, showcasing the furan moiety's critical role in drug design (Ostrowski, 2022).

Furan-Based Biofuels

Hoang, Nižetić, and Ölçer (2021) review the application of 2,5-dimethylfuran (DMF) as a promising biofuel for spark ignition engines. This study emphasizes the renewable aspect of DMF, derived from lignocellulosic biomass, and its potential to serve as an alternative fuel source, demonstrating furan derivatives' applicability in renewable energy solutions (Hoang, Nižetić, & Ölçer, 2021).

Functional Chemical Groups in CNS Drug Synthesis

Saganuwan (2017) identifies functional chemical groups, including furan, that may serve as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity. This research highlights the potential of furan derivatives in developing new therapeutic agents for CNS disorders, underlining the broader pharmaceutical applications of furan-based compounds (Saganuwan, 2017).

properties

IUPAC Name |

4-(benzenesulfonyl)-2-(furan-2-yl)-N,N-dimethyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-17(2)15-14(16-13(21-15)12-9-6-10-20-12)22(18,19)11-7-4-3-5-8-11/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMIDNZSYOTXGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(furan-2-yl)-N,N-dimethyl-4-(phenylsulfonyl)oxazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2626839.png)

![3,4-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2626844.png)

![(5Z)-3-benzyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2626846.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2626848.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626852.png)

![N-(2-chlorobenzyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2626860.png)

![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane]](/img/structure/B2626862.png)